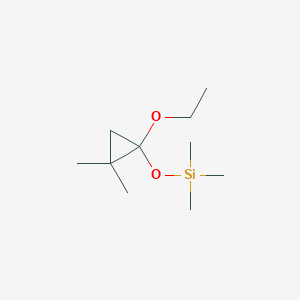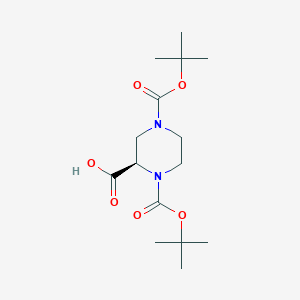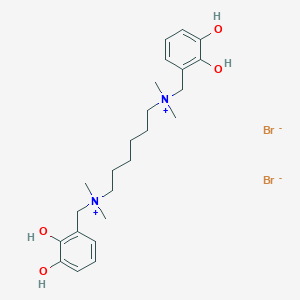
Dbtmhd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbtmhd is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. In
Wirkmechanismus
Dbtmhd works by inhibiting the growth of cancer cells. It does this by disrupting the cell cycle and inducing apoptosis, which is a process of programmed cell death. Dbtmhd has also been found to have anti-inflammatory properties, which can be useful in treating various inflammatory diseases.
Biochemical and Physiological Effects:
Dbtmhd has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. Dbtmhd has also been found to have antioxidant properties, which can be useful in treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dbtmhd in lab experiments are its potential anti-cancer properties, unique chemical properties, and ability to inhibit the growth of cancer cells. However, the limitations of using Dbtmhd in lab experiments are its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on Dbtmhd. One of the most promising directions is its use in cancer treatment. Research is currently underway to explore its potential use in combination with other drugs to treat various types of cancer. Dbtmhd also has potential applications in drug delivery systems, and research is currently underway to explore its use in this field.
Conclusion:
In conclusion, Dbtmhd is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. While there are limitations to its use in lab experiments, its potential applications in cancer treatment and drug delivery systems make it a promising area of research.
Synthesemethoden
Dbtmhd is synthesized using a specific method that involves the reaction of two chemicals, A and B. Chemical A is mixed with chemical B, and the resulting mixture is heated to a specific temperature for a specific duration. This process results in the formation of Dbtmhd. The purity and yield of Dbtmhd can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dbtmhd has been studied extensively for its potential applications in various fields. One of the most promising applications of Dbtmhd is in the field of medicine. It has been found to have potential anti-cancer properties, and research is currently underway to explore its use in cancer treatment. Dbtmhd has also been studied for its potential use in drug delivery systems due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
159662-70-1 |
|---|---|
Produktname |
Dbtmhd |
Molekularformel |
C24H38Br2N2O4 |
Molekulargewicht |
578.4 g/mol |
IUPAC-Name |
(2,3-dihydroxyphenyl)methyl-[6-[(2,3-dihydroxyphenyl)methyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C24H36N2O4.2BrH/c1-25(2,17-19-11-9-13-21(27)23(19)29)15-7-5-6-8-16-26(3,4)18-20-12-10-14-22(28)24(20)30;;/h9-14H,5-8,15-18H2,1-4H3,(H2-2,27,28,29,30);2*1H |
InChI-Schlüssel |
USICBHXHIFVPQM-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-] |
Synonyme |
DBTMHD N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,6-hexanediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

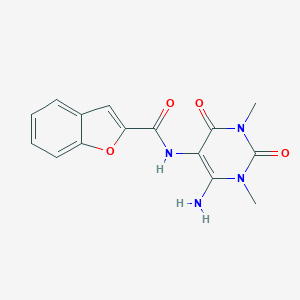
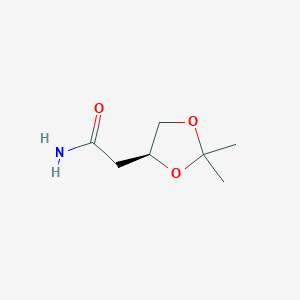


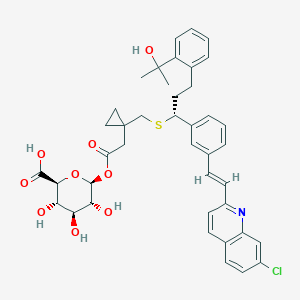
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)

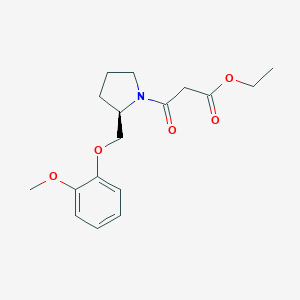
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)
![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
